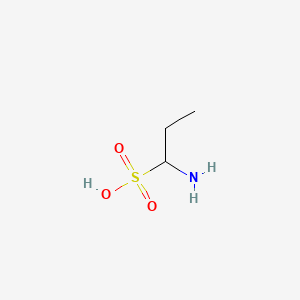
1-Aminopropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminopropane-1-sulfonic acid, also known as homotaurine, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but contains an additional carbon atom in its chain. This compound has garnered interest due to its potential therapeutic applications, particularly in neurology and cognitive disorders .
Preparation Methods
1-Aminopropane-1-sulfonic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropane-1-sulfonic acid with ammonia under controlled conditions. The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial production methods often involve the extraction of the compound from natural sources, such as seaweed, followed by purification processes to obtain the desired product. The extraction process may include steps like solvent extraction, filtration, and crystallization to ensure high purity .
Chemical Reactions Analysis
1-Aminopropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group. Reducing agents like lithium aluminum hydride are often used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Major products formed from these reactions include sulfonamides, sulfonic acid derivatives, and various substituted amino compounds.
Scientific Research Applications
1-Aminopropane-1-sulfonic acid has a wide range of scientific research applications:
Mechanism of Action
1-Aminopropane-1-sulfonic acid exerts its effects primarily through its interaction with GABA receptors. It acts as a partial agonist at GABA A receptors and an antagonist at GABA B receptors. By mimicking GABA, it can modulate neurotransmission and produce effects such as analgesia, anticonvulsant activity, and reduction in neurotoxic aggregates .
Comparison with Similar Compounds
1-Aminopropane-1-sulfonic acid is similar to compounds like taurine and gamma-aminobutyric acid. its unique structure, with an additional carbon atom, allows it to interact differently with GABA receptors, providing distinct pharmacological effects. Other similar compounds include:
Taurine: A sulfonic acid with a shorter carbon chain, primarily involved in bile salt formation and osmoregulation.
Gamma-aminobutyric acid: A neurotransmitter that inhibits nerve transmission in the brain, producing a calming effect
This compound’s ability to mimic GABA while also exhibiting unique properties makes it a valuable compound for research and therapeutic applications.
Biological Activity
1-Aminopropane-1-sulfonic acid, commonly known as homotaurine, is an organic compound with significant biological activity, particularly in the context of neuroprotection and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Biological Activity
Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's disease. The compound may modulate neurotransmitter levels and protect neuronal cells from oxidative stress, contributing to its neuroprotective effects.
Mechanisms of Action:
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its ability to interact with neurotransmitter systems and its antioxidant properties are believed to play crucial roles in its neuroprotective activity .
Research Findings
Several studies have focused on the biological activity of this compound. Below is a summary of key research findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated that homotaurine can modulate neurotransmitter levels, potentially reducing neurodegeneration in models of Alzheimer's disease. |
| Study 2 | Antioxidant Activity | Found that compounds with sulfonic acid groups, including homotaurine, exhibit enhanced antioxidant properties, contributing to cellular protection against oxidative stress. |
| Study 3 | Clinical Applications | Explored the use of homotaurine in clinical settings for its potential benefits in treating cognitive decline associated with aging and Alzheimer's disease. |
Case Studies
Case Study: Neuroprotection in Alzheimer's Disease
A clinical trial investigated the effects of homotaurine on cognitive function in patients with mild to moderate Alzheimer's disease. The study found that participants receiving homotaurine showed slower cognitive decline compared to those receiving a placebo, suggesting its potential as a therapeutic agent in managing Alzheimer's disease symptoms .
Case Study: Antioxidant Properties
In vitro studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress markers in neuronal cultures. This suggests that it may protect against oxidative damage associated with various neurodegenerative conditions .
Properties
CAS No. |
89034-15-1 |
|---|---|
Molecular Formula |
C3H9NO3S |
Molecular Weight |
139.18 g/mol |
IUPAC Name |
1-aminopropane-1-sulfonic acid |
InChI |
InChI=1S/C3H9NO3S/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) |
InChI Key |
ZIRURAJAJIQZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















